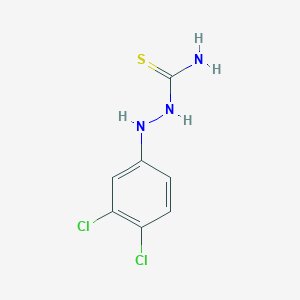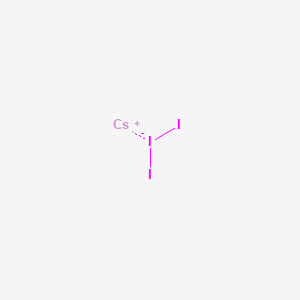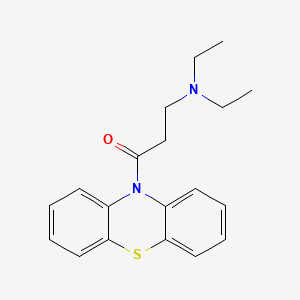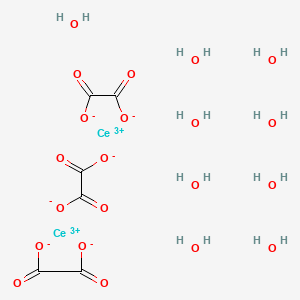
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide
描述
Synthesis Analysis
Somatropin synthesis has evolved significantly, with one of the earliest methods involving the expression of the hormone in Escherichia coli using a chemically synthesized gene. This groundbreaking approach marked the first instance of producing a functional polypeptide from a gene of chemically synthesized origin (Itakura et al., 1977). Recent advancements have focused on improving the synthesis process to enhance yield and purity. For instance, the analytical characterization of NOTA-modified somatropins highlights the importance of understanding the modification's nature and extent on the biological properties of the bioconjugate, impacting pharmacokinetics and binding affinity (Bracke et al., 2014).
Molecular Structure Analysis
The molecular structure of somatropin is complex, consisting of a single polypeptide chain that includes 191 amino acids. It features four helices necessary for its interaction with the growth hormone receptor. Structural studies, such as those by Sami (2007), have provided insights into its function and interaction mechanisms, revealing that certain domains of GH could be related to its functions, and specific amino acid residues play crucial roles in receptor binding and hormone stability (Sami, 2007).
Chemical Reactions and Properties
Somatropin's chemical properties are pivotal for its biological function. It undergoes specific reactions, such as binding to its receptor, initiating a cascade of events leading to growth promotion. The interaction of somatropin with receptors has been extensively studied, revealing its ability to bind to two receptor molecules, thereby exhibiting its full biological activity. Such interactions are crucial for understanding its therapeutic effects and potential side effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of somatropin, such as its solubility, stability, and molecular weight, are essential for its clinical application. These properties determine the hormone's shelf life, optimal storage conditions, and administration routes. Research focusing on these aspects ensures the effective and safe use of somatropin in therapy.
科学研究应用
Synthesis and Spectroscopy :
- In a study by Ramadan (2019), N-(3-Chlorophenyl)hydrazinecarbothioamide was synthesized and characterized, offering insights into the molecular modeling and fragmentation pathways of similar compounds (Ramadan, 2019).
Optical Probe Development :
- Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide-derived optical probe for detecting Hg2+ and Ag+, showcasing the potential of such compounds in sensing applications (Shi et al., 2016).
Antioxidant Activity :
- Bărbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, revealing excellent performance in DPPH assays (Bărbuceanu et al., 2014).
Vibrational Spectral Analysis :
- Ragamathunnisa M et al. (2015) conducted a detailed vibrational spectral analysis of a similar compound, 2-(2,4,6-Trichlorophenyl) hydrazinecarbothioamide, using FT-IR and FT-Raman techniques (Ragamathunnisa M, Selvi C, Jasmine Vasantha Rani E, 2015).
Solubility Studies :
- Shakeel et al. (2014) investigated the solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in various solvents, providing valuable data for formulation development (Shakeel, Bhat, Haq, 2014).
Fluorescent Chemosensor Application :
- Suh et al. (2022) developed a hydrazine-carbothioamide-based fluorescent chemosensor for detecting Zn2+, demonstrating its application in various mediums including zebrafish and water samples (Suh, Gil, Yoon, Kim, Kim, 2022).
Catalytic Applications :
- In a study by Prabhu and Lakshmipraba (2017), a nickel(II) complex of a similar compound was synthesized and characterized, showing its effectiveness as a catalyst for C–C coupling reactions (Prabhu, Lakshmipraba, 2017).
Corrosion Inhibition :
- Kumari, Shetty, and Rao (2017) explored the use of an aromatic hydrazide derivative as a corrosion inhibitor for mild steel, demonstrating its efficiency in acidic medium (Kumari, Shetty, Rao, 2017).
Antifungal Activity :
- El-Tabl et al. (2012) prepared metal complexes of a Schiff base derivative of hydrazinecarbothioamide and assessed their antifungal activity (El-Tabl, Shakdofa, El-Seidy, al-Hakimi, 2012).
Photochromic Properties :
- Che et al. (2019) synthesized Schiff bases containing the indole group, including a compound with hydrazinecarbothioamide structure, and studied their reversible photochromic properties (Che, Liu, Zhao, Yu, Zhao, 2019).
安全和危害
未来方向
Future research could focus on the biological potential of similar compounds . For instance, a molecular modelling of 2-pyrazoline compounds and other chalcone derivatives affinity to binding cholinesterase (AChE and BChE) active site showed a selective inhibition potential, suggesting that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
属性
IUPAC Name |
(3,4-dichloroanilino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDCINBRGZTQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NNC(=S)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide | |
CAS RN |
13124-09-9 | |
| Record name | 13124-09-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)
